molecular formula C19H30ClNO6 B4000464 4-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid

4-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid

Cat. No.: B4000464
M. Wt: 403.9 g/mol
InChI Key: GQSUSGKJHBQTBG-UHFFFAOYSA-N
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Description

The compound “4-(2-tert-butyl-4-chlorophenoxy)butylamine oxalate” is an organic compound. It contains a tert-butyl group, a chlorophenoxy group, a butyl group, a methoxyethyl group, and an amine group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the chlorophenoxy and methoxyethyl groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including but not limited to substitution reactions (due to the presence of the chloro group), oxidation or reduction reactions (due to the presence of the amine group), and elimination or addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Catalytic Oxidation and Synthetic Applications

  • Dirhodium caprolactamate has been identified as an efficient catalyst for generating tert-butylperoxy radicals from tert-butyl hydroperoxide, which effectively oxidize phenols and anilines. This mechanism leverages the tert-butyl group's ability to facilitate selective oxidation under specific conditions, demonstrating potential synthetic applications in creating complex organic molecules (Ratnikov et al., 2011).

Chemical Synthesis and Characterization

  • Sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes have been synthesized, showing the tert-butyl group's role in stabilizing the molecular structure and affecting the chemiluminescence properties of the compounds. These findings suggest applications in the development of chemiluminescent probes and materials (Watanabe et al., 2010).

Electrophilic Study and Radical Stability

  • The electrochemical behavior of N-alkoxyarylaminyl radicals shows the influence of tert-butyl groups on the redox properties of organic molecules. These insights contribute to the understanding of radical stability and reactivity, which are crucial in designing redox-active materials and catalysts (Miura & Muranaka, 2006).

Asymmetric Synthesis

  • tert-Butyl groups play a significant role in asymmetric deprotonation strategies, facilitating the synthesis of enantioselective compounds. This application is crucial in pharmaceutical synthesis, where the production of chiral molecules is often necessary (Wu, Lee, & Beak, 1996).

Advanced Oxidation Processes

  • The tert-butyl group's involvement in advanced oxidation processes has been explored for environmental applications, such as the degradation of pollutants. Studies have demonstrated the efficacy of tert-butyl-based radicals in degrading chlorophenols, suggesting potential uses in water treatment technologies (Zhao et al., 2010).

These studies illustrate the broad range of applications for tert-butyl-containing compounds in scientific research, spanning from synthetic chemistry and catalysis to environmental science. The specific compound "4-(2-tert-butyl-4-chlorophenoxy)butylamine oxalate" could potentially share similar applications or serve as a foundational structure for developing novel compounds with tailored properties for specific research and industrial applications.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. Without specific information about this compound or its intended use, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for possible uses in fields like medicine, materials science, or environmental science .

Properties

IUPAC Name

4-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28ClNO2.C2H2O4/c1-17(2,3)15-13-14(18)7-8-16(15)21-11-6-5-9-19-10-12-20-4;3-1(4)2(5)6/h7-8,13,19H,5-6,9-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSUSGKJHBQTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCCNCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-tert-butyl-4-chlorophenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
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